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Compound of Interest

Compound Name: tert-Amyl methyl ether

Cat. No.: B166767

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for tert-amyl
methyl ether (TAME), a compound of interest in various chemical and pharmaceutical
applications. The following sections present in-depth nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for
data acquisition.

Spectroscopic Data Summary

The structural elucidation of tert-amyl methyl ether (2-methoxy-2-methylbutane) is supported
by a combination of spectroscopic techniques. Each method provides unique insights into the
molecular structure, which are summarized in the tables below.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 'H NMR spectrum of TAME exhibits four distinct signals, corresponding to the four unique
proton environments in the molecule. The chemical shifts (8) are reported in parts per million
(ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz
(Hz).
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Chemical Shift Coupling
Assignment (8) in CDCls Multiplicity Integration Constant (J) in
(ppm) Hz
-OCHs 3.11 Singlet 3H
-CH2z- 1.46 Quartet 2H 7.5
gem-di-CHs 1.09 Singlet 6H
-CH2-CHs 0.87 Triplet 3H 7.5

Data sourced from "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents
Used in Process and Green Chemistry" by Babij, N. R., et al.[1][2]

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum of TAME shows five signals, corresponding to the five distinct carbon
environments. Chemical shifts (d) are reported in ppm relative to TMS.

Assignment Chemical Shift (8) in CDCls (ppm)
C-O (quaternary) 73.4

-OCHs 49.3

-CH2- 34.5

gem-di-CHs 25.9

-CH2-CHs 8.6

Data sourced from "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents
Used in Process and Green Chemistry" by Babij, N. R., et al.[1][2]

Infrared (IR) Spectroscopy

The IR spectrum of TAME displays characteristic absorption bands for C-H and C-O stretching
vibrations, consistent with its ether functionality.
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Wavenumber (cm~?) Vibrational Mode Functional Group
2970 - 2850 C-H Stretch Alkane

2815 C-H Stretch Methoxy (-OCHs)
1465 C-H Bend Alkane

1380, 1365 C-H Bend (gem-dimethyl) Alkane

1150 - 1085 C-O Stretch Aliphatic Ether

Mass Spectrometry (MS)

Electron ionization mass spectrometry of TAME results in the formation of a molecular ion and

several characteristic fragment ions.

m/z Relative Intensity Proposed Fragment
102 Low [M]* (Molecular lon)

87 Moderate [M - CHs]*

73 High [M - CzHs]* (Base Peak)
59 Moderate [CsH7O]*

43 High [CsH7]*

Data interpreted from the NIST Mass Spectrometry Data Center.[3]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra of tert-amyl methyl ether.

Materials:
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tert-Amyl methyl ether (TAME), high purity

Deuterated chloroform (CDCls) with 0.03% (v/v) TMS

5 mm NMR tubes

Pipettes and glassware

Instrumentation:

e 300 MHz (or higher) NMR spectrometer

Procedure:

e Sample Preparation:

[e]

Place approximately 5-10 mg of TAME into a clean, dry vial.

o

Add approximately 0.6 mL of CDCIs containing TMS.

[¢]

Gently swirl the vial to ensure complete dissolution.

[¢]

Transfer the solution to a 5 mm NMR tube.

e Instrument Setup:

o

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

[¢]

Lock the spectrometer on the deuterium signal of the CDCls.

[e]

Shim the magnetic field to achieve optimal homogeneity.

[e]

Tune and match the probe for both *H and 3C frequencies.
e 1H NMR Data Acquisition:
o Acquire the spectrum using a standard single-pulse experiment.

o Typical parameters:
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Pulse angle: 30-45 degrees

Acquisition time: 2-4 seconds

Relaxation delay: 1-2 seconds

Number of scans: 8-16

e 13C NMR Data Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.

o Typical parameters:

Pulse angle: 30-45 degrees

Acquisition time: 1-2 seconds

Relaxation delay: 2-5 seconds

Number of scans: 128-1024 (due to the low natural abundance of 13C)

o Data Processing:

[¢]

Apply Fourier transformation to the acquired free induction decays (FIDs).

[¢]

Phase correct the resulting spectra.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

[e]

o

Integrate the signals in the *H spectrum.

IR Spectroscopy

Objective: To obtain a Fourier-transform infrared (FTIR) spectrum of neat tert-amyl methyl
ether.

Materials:
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tert-Amyl methyl ether (TAME), high purity

Salt plates (e.g., NaCl or KBr) or an ATR accessory

Acetone or other suitable solvent for cleaning

Lint-free tissues

Instrumentation:

o FTIR spectrometer (e.g., with an attenuated total reflectance (ATR) accessory)
Procedure (using ATR):

e Background Spectrum:

o Ensure the ATR crystal is clean. If necessary, clean with a solvent-moistened tissue and
allow it to dry completely.

o Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the
sample spectrum.

e Sample Analysis:

o Place a small drop of TAME onto the center of the ATR crystal.

o Acquire the sample spectrum.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
» Data Processing:

o The instrument software will automatically subtract the background spectrum from the
sample spectrum.

o ldentify and label the major absorption bands.

Mass Spectrometry
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Objective: To obtain an electron ionization (EI) mass spectrum of tert-amyl methyl ether.
Materials:

o tert-Amyl methyl ether (TAME), high purity

» Volatile solvent (e.g., methanol or dichloromethane) for dilution, if necessary
Instrumentation:

o Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe mass
spectrometer.

Procedure (using GC-MS):
e Sample Preparation:
o Prepare a dilute solution of TAME in a volatile solvent (e.g., 1 mg/mL).
e Instrument Setup:
o Set the GC oven temperature program (e.g., start at 40°C, ramp to 150°C).

o Set the MS parameters:

lonization mode: Electron lonization (EI)

Electron energy: 70 eV

Mass range: m/z 35-200

Source temperature: 230°C

Quadrupole temperature: 150°C
o Data Acquisition:

o Inject a small volume (e.g., 1 pL) of the sample solution into the GC.
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o The GC will separate the components of the sample, and the eluting TAME will enter the
mass spectrometer.

o The mass spectrometer will acquire spectra across the chromatographic peak
corresponding to TAME.

» Data Processing:
o Identify the mass spectrum corresponding to the TAME peak.
o l|dentify the molecular ion peak and the major fragment ions.
o Determine the relative intensities of the peaks.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and a
typical experimental workflow.
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Caption: Correlation of spectroscopic techniques for the structural elucidation of TAME.
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Caption: General experimental workflow for spectroscopic analysis of a liquid compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methyl-ether]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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